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Compound of Interest

Compound Name: Pivalic acid

Cat. No.: B121385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman

spectroscopic data of pivalic acid (also known as trimethylacetic acid or 2,2-dimethylpropanoic

acid). Pivalic acid and its derivatives are of significant interest in pharmaceutical and chemical

research due to their unique steric properties conferred by the bulky tert-butyl group.

Understanding their vibrational characteristics is crucial for structural elucidation, reaction

monitoring, and quality control. This document summarizes key vibrational frequencies and

their assignments, details the experimental protocols for acquiring these spectra, and presents

a logical workflow for spectroscopic analysis.

Vibrational Spectra of Pivalic Acid: Data and
Assignments
The vibrational spectrum of a molecule provides a unique fingerprint based on the stretching

and bending of its chemical bonds. Both infrared (IR) and Raman spectroscopy probe these

vibrations, but they are governed by different selection rules, often providing complementary

information.

Infrared (IR) Spectroscopy Data
Infrared spectroscopy of pivalic acid is characterized by strong absorptions corresponding to

the carboxylic acid functional group. The data presented here is a compilation from various

sources, including the Sadtler Research Laboratories Prism Collection as cited in PubChem.
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

~3000-2500 Broad, Strong O-H stretch ν(O-H)

2975-2870 Strong

C-H stretch

(asymmetric and

symmetric)

ν(C-H)

~1710 Very Strong
C=O stretch

(carbonyl)
ν(C=O)

~1470 Medium
C-H bend

(asymmetric)
δ(C-H)

~1420 Medium O-H in-plane bend δ(O-H)

~1220 Strong C-O stretch ν(C-O)

~940 Broad, Medium O-H out-of-plane bend γ(O-H)

~770 Medium C-C skeletal vibrations ν(C-C)

Note: The exact peak positions can vary depending on the sample phase (solid, liquid, gas)

and the presence of hydrogen bonding.

Raman Spectroscopy Data
Raman spectroscopy of pivalic acid highlights the vibrations of the carbon skeleton and the

symmetric vibrations of the functional groups. The following data is based on a study of the

liquid and plastic phases of pivalic acid.[1]
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Wavenumber
(cm⁻¹)

Intensity Assignment Vibrational Mode

~2980 Strong
C-H stretch

(asymmetric)
νₐₛ(CH₃)

~2920 Strong, Polarized
C-H stretch

(symmetric)
νₛ(CH₃)

~1655 Weak
C=O stretch

(carbonyl)
ν(C=O)

~1450 Medium
C-H bend

(asymmetric)
δₐₛ(CH₃)

~1310 Medium C-H bend (symmetric) δₛ(CH₃)

~890 Strong, Polarized
C-C stretch

(symmetric)
νₛ(C-C)

~770 Medium
C-C stretch

(asymmetric)
νₐₛ(C-C)

~590 Medium C-C-O deformation δ(C-C-O)

~340 Medium C-C-C deformation δ(C-C-C)

Note: The intensities and positions in Raman spectra can be influenced by the physical state

and intermolecular interactions.

Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate analysis. The

following sections detail typical experimental methodologies for obtaining IR and Raman

spectra of pivalic acid.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: For solid-state analysis, a small amount of pivalic acid can be finely

ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, the solid sample can be placed
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directly onto the ATR crystal. For liquid-phase analysis, pivalic acid can be melted or dissolved

in a suitable solvent (e.g., carbon tetrachloride, ensuring no solvent interference in the regions

of interest) and placed between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FT-IR) spectrometer is

typically used.

Light Source: Globar or Nernst glower.

Beamsplitter: KBr.

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT).

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Scans: Typically 16 to 64 scans are co-added to improve the signal-to-noise ratio. A

background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) is

recorded and subtracted from the sample spectrum.

Raman Spectroscopy Protocol
Sample Preparation: Pivalic acid can be analyzed as a solid (in a capillary tube or on a

microscope slide) or in its molten state. For solution-state analysis, a concentration of around

10% in a non-fluorescent solvent is often used.

Instrumentation and Data Acquisition: A dispersive Raman spectrometer or an FT-Raman

spectrometer is commonly employed.

Excitation Source: A laser with a specific wavelength is used, for example, a 514.5 nm Argon

ion laser or a 785 nm diode laser.[1]

Power at Sample: Laser power is typically kept low (e.g., 10-100 mW) to avoid sample

degradation or fluorescence.

Spectrometer: A high-resolution spectrometer with a grating is used to disperse the scattered

light.
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Detector: A sensitive charge-coupled device (CCD) detector is used to record the Raman

signal.

Spectral Range: Typically from 100 cm⁻¹ to 3500 cm⁻¹.

Acquisition Time and Accumulations: Multiple scans with an exposure time of several

seconds to minutes are accumulated to obtain a good quality spectrum.

Workflow for Spectroscopic Analysis of Pivalic Acid
The following diagram illustrates a typical workflow for the spectroscopic analysis of pivalic
acid, from initial sample handling to final data interpretation.
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Workflow for Spectroscopic Analysis of Pivalic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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